molecular formula C19H17FN2O3S B3020513 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 938536-35-7

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No.: B3020513
CAS No.: 938536-35-7
M. Wt: 372.41
InChI Key: ZZZDQEUCULFFBF-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-methoxybenzylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-phenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide
  • 2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide
  • 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Uniqueness

2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-methoxybenzyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-4-2-3-13(9-16)10-21-18(23)12-26-19-22-11-17(25-19)14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZDQEUCULFFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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